(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some novel derivatives, including compounds related to the chemical structure of interest, have been synthesized and tested for antimicrobial activities. Notably, derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, such as those involving 4-methoxybenzaldehyde and piperazine components, exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, novel triazole analogues of piperazine demonstrated significant antibacterial activity against human pathogens, with certain derivatives showing potential for further development (Nagaraj, Srinivas, & Rao, 2018).
Molecular Interaction Studies
Molecular interaction studies of compounds structurally similar to the chemical have been conducted. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a cannabinoid receptor antagonist, has been analyzed for its conformational properties and binding interactions, providing insights into molecular design for receptor targeting (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antiproliferative Properties in Cancer Research
Certain derivatives, such as those derived from phenoxazine and phenothiazine, have been found to exhibit excellent antiproliferative properties. These compounds, including 10-(4-phenylpiperazin-1-yl)methanones, have shown promising results in inhibiting tumor cell growth and tubulin polymerization, with potential implications in cancer therapy (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).
Applications in Analytical Chemistry
The structure-related compounds have also been used in analytical chemistry, such as in the validation of high-performance liquid chromatography (HPLC) methods for the determination of UV-filters in cosmetic products (Nyeborg, Pissavini, Lemasson, & Doucet, 2010).
Crystal Structure and Computational Studies
Crystal structure analysis and density functional theory (DFT) calculations have been carried out on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provide insights into the molecular and electronic structures, contributing to a deeper understanding of their properties (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Imaging Applications in Neuroscience
The related compounds have been synthesized for potential applications in positron emission tomography (PET) imaging. For instance, a compound was developed for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the relevance of these chemical structures in neurological research (Wang, Gao, Xu, & Zheng, 2017).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as para-methoxyphenylpiperazine, have been found to interact with monoamine neurotransmitters
Mode of Action
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines
Biochemical Pathways
Similar compounds have been found to affect the cholinergic transmission, which is crucial in cognitive functions
Pharmacokinetics
Similar compounds, such as para-methoxyphenylpiperazine, are known to be metabolized in the liver and excreted renally
Result of Action
Similar compounds have been found to have stimulant effects
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Properties
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-18-8-6-17(7-9-18)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)15-2-4-16(5-3-15)21(22,23)24/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBWMDLLHBVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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